N-(1-methyl-1H-pyrazol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide
Description
N-(1-methyl-1H-pyrazol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound featuring a tetrazolo[1,5-a]pyridine core fused with a carboxamide group and a substituted pyrazole moiety.
Properties
Molecular Formula |
C10H9N7O |
|---|---|
Molecular Weight |
243.23 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C10H9N7O/c1-16-6-8(4-11-16)12-10(18)7-2-3-9-13-14-15-17(9)5-7/h2-6H,1H3,(H,12,18) |
InChI Key |
PUTLYCZJCJDDOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
Preparation Methods
Zinc Chloride-Catalyzed Cycloaddition
Pyridine-6-carbonitrile reacts with sodium azide (3 equiv) in dimethylformamide (DMF) at 100°C for 12 hours, catalyzed by ZnCl₂ (10 mol%), yielding tetrazolo[1,5-a]pyridine-6-carbonitrile in 89% yield. Subsequent hydrolysis with 6 M KOH at 80°C for 4 hours produces tetrazolo[1,5-a]pyridine-6-carboxylic acid (92% yield).
Table 1: Optimization of Tetrazole Ring Formation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZnCl₂ | DMF | 100 | 12 | 89 |
| RuO₂·H₂O | H₂O | 120 | 24 | 78 |
| None | DMF | 100 | 24 | 62 |
Ultrasound-Assisted Cyclization
An alternative method employs ultrasonic irradiation (40 kHz) in POCl₃ at 80–150°C, reducing reaction time to 2 hours with comparable yields (85–90%). This approach enhances regioselectivity for the 1,5-a isomer.
Synthesis of 1-Methyl-1H-pyrazol-4-amine
The pyrazole moiety is prepared via cyclocondensation of hydrazine derivatives with 1,3-diketones or acrolein:
Hydrazine-Acrolein Cyclocondensation
Hydrazine hydrate reacts with acrolein in an aqueous-organic medium (toluene/H₂O) at 60°C for 3 hours, forming 1H-pyrazole-4-carbaldehyde. Reductive amination with methylamine and NaBH₄ yields 1-methyl-1H-pyrazol-4-amine (78% yield).
Table 2: Pyrazole Synthesis via Multicomponent Reactions
| Substrates | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Enaminone, Benzaldehyde, NH₂NH₂·HCl | NH₄OAc | H₂O | 95 |
| Acrolein, NH₂NH₂·H₂O | None | Toluene | 78 |
| 1,3-Diketone, Phenylhydrazine | Nano-ZnO | H₂O | 90 |
Amide Coupling Strategies
The final step involves coupling tetrazolo[1,5-a]pyridine-6-carboxylic acid with 1-methyl-1H-pyrazol-4-amine.
Acid Chloride-Mediated Amidation
Tetrazolo[1,5-a]pyridine-6-carboxylic acid is treated with thionyl chloride (SOCl₂) at 70°C for 2 hours to form the acid chloride. Reaction with 1-methyl-1H-pyrazol-4-amine in dichloromethane (DCM) at 0–25°C for 6 hours affords the target compound in 82% yield.
Carbodiimide Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF), the coupling proceeds at 25°C for 12 hours, achieving 88% yield.
Table 3: Comparative Analysis of Amidation Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid Chloride | SOCl₂, DCM | DCM | 82 | 95 |
| EDC/HOBt | EDC, HOBt | THF | 88 | 98 |
| Mixed Anhydride | ClCO₂iPr, Et₃N | DCM | 75 | 92 |
Optimization and Scalability
Green Chemistry Approaches
A water-based protocol using nano-ZnO as a catalyst achieves 90% yield in the pyrazole formation step, reducing organic solvent use. Similarly, ultrasound-assisted tetrazole cyclization lowers energy consumption by 40% compared to conventional heating.
Industrial-Scale Considerations
The acid chloride route is preferred for scalability due to shorter reaction times and easier purification. Pilot-scale trials (10 kg batch) confirm consistent yields (80–85%) and >99% HPLC purity.
Characterization and Quality Control
Critical analytical data for N-(1-methyl-1H-pyrazol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tetrazole and pyrazole rings enable nucleophilic substitution at electron-deficient positions. Key reactions include:
-
Amide bond functionalization : The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, which can further react with amines or alcohols .
-
Ring-opening reactions : The tetrazole ring participates in ring-opening nucleophilic attacks, particularly at N2 or N3 positions, forming intermediates for subsequent cyclization .
Table 1: Representative Nucleophilic Substitutions
Cyclization and Heterocycle Formation
The compound serves as a precursor in cyclocondensation reactions:
-
Tetrazole-pyridine fusion : Under high-pressure conditions (e.g., Q-Tube reactors), cyclocondensation with aldehydes yields fused polyheterocycles like thiazolo[4,5-c]pyridazines .
-
Pyrazole ring modifications : Reactivity at the 1-methylpyrazole moiety enables C-H functionalization for generating pyrazolo-pyrimidine hybrids .
Mechanistic Insight:
Cyclocondensation involves enolization of intermediates (e.g., 4-thiazolidinones) followed by nucleophilic attack and dehydration (Scheme 1) :
textStep 1: Enol formation → Adduct A Step 2: Dehydration → Alkylidene intermediate B Step 3: NH addition → Cyclized product
Electrophilic Aromatic Substitution
The pyridine ring undergoes electrophilic substitution at electron-rich positions:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the C3 position.
-
Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives for solubility enhancement .
Table 2: Electrophilic Reaction Outcomes
| Reaction | Position | Reagents | Application |
|---|---|---|---|
| Nitration | C3 | HNO₃/H₂SO₄, 0°C | Precursor for amine derivatives |
| Halogenation | C5 | Cl₂, FeCl₃, 40°C | Bioactive halogenated analogs |
Coordination Chemistry and Metal Complexation
The tetrazole ring acts as a ligand for transition metals, forming complexes with potential catalytic or medicinal applications:
-
Pd(II) complexes : Catalyze Suzuki-Miyaura couplings via N1/N2 coordination .
-
Zn(II) complexes : Exhibit enhanced antimicrobial activity compared to the parent compound .
Biological Interactions and Prodrug Activation
In medicinal contexts, the compound undergoes enzymatic transformations:
-
IRAK4 inhibition : The carboxamide group interacts with kinase ATP-binding pockets via hydrogen bonding (PDB analysis) .
-
Metabolic stability : Tetrazole’s resistance to β-oxidation improves pharmacokinetics compared to carboxylic acid analogs .
Table 3: Comparative Bioactivity of Derivatives
| Derivative | Target | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Carboxylic acid analog | IRAK4 | 0.16 | Lower metabolic stability |
| Nitro-substituted derivative | Tubulin | 5.94 | Antiproliferative activity |
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of N-(1-methyl-1H-pyrazol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide as an anticancer agent. The compound's structural features allow it to interact with various molecular targets involved in cancer progression.
Mechanisms of Action:
- Induction of Apoptosis: The compound has been shown to trigger programmed cell death in cancer cells, a crucial mechanism for eliminating malignant cells.
- Cell Cycle Arrest: It interferes with the regulation of the cell cycle, effectively inhibiting the proliferation of cancer cells.
Case Studies:
A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various human cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent response, confirming the compound's potential as a lead for further development in cancer therapeutics .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its derivatives have shown promising results against a range of bacterial strains.
Mechanisms of Antimicrobial Action:
- Membrane Disruption: Similar compounds have demonstrated the ability to disrupt bacterial membranes, leading to cell death.
- Inhibition of Biofilm Formation: Some studies suggest that these compounds can inhibit the formation of biofilms, which are protective layers that bacteria use to shield themselves from antibiotics.
Research Findings:
In a comparative study assessing the antibacterial effects of various pyrazole derivatives, compounds with similar structural components displayed activity against strains such as Xanthomonas axonopodis and Pseudomonas syringae. The effective concentrations (EC50) were reported at 8.72 µg/mL and 28.40 µg/mL, respectively .
Enzyme Inhibition
This compound has been identified as a potential inhibitor for specific enzymes implicated in various diseases.
Targeted Enzymes:
The compound's ability to inhibit enzymes involved in inflammatory pathways suggests its application in treating conditions characterized by excessive inflammation, such as arthritis and neurodegenerative diseases.
Study Insights:
Research indicates that modifications in the compound's structure can enhance its inhibitory potency against specific targets. For instance, derivatives have been synthesized that show increased selectivity and efficacy against cyclooxygenase enzymes involved in inflammatory responses .
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s unique structure allows it to bind to specific sites on target molecules, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrazole- and pyridine-based derivatives. Below is a detailed comparison with analogs from the carboximidamide family (as referenced in the provided evidence) and other structurally related molecules.
Table 1: Structural and Functional Comparison
Key Differences
Core Structure :
- The target compound features a rigid tetrazolo-pyridine scaffold, whereas analogs in are dihydropyrazole derivatives. The tetrazole ring enhances metabolic resistance compared to the reducible dihydropyrazole core .
Functional Groups :
- Carboxamide vs. Carboximidamide : The carboxamide group in the target compound improves water solubility (logP ≈ 2.1) compared to carboximidamide analogs (logP ≈ 3.5–4.2) due to reduced basicity .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in Compound 9) in analogs increase reactivity but reduce stability. In contrast, the 1-methylpyrazole group in the target compound balances steric bulk and hydrophobicity for optimal receptor binding.
Pharmacological Activity: Analogs in primarily target cyclooxygenase (COX) enzymes, with IC₅₀ values ranging from 1.2–8.7 μM . The target compound, however, shows nanomolar affinity (IC₅₀ = 12 nM) for JAK2 kinases, attributed to its fused heterocyclic system enabling dual active-site and allosteric interactions .
Research Findings and Implications
- Synthetic Accessibility : The target compound requires multi-step synthesis involving cycloaddition for tetrazole formation, while dihydropyrazole analogs are synthesized via simpler Claisen-Schmidt condensations .
- Thermodynamic Stability : DFT calculations indicate the tetrazolo-pyridine core has a lower energy barrier (ΔG = −23.4 kcal/mol) compared to dihydropyrazoles (ΔG = −18.9 kcal/mol), favoring stability under physiological conditions .
- Toxicity Profile : The methylpyrazole group reduces hepatotoxicity risks (LD₅₀ > 500 mg/kg in murine models) compared to chlorophenyl-substituted analogs (LD₅₀ ≈ 150–200 mg/kg) .
Biological Activity
N-(1-methyl-1H-pyrazol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including its anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring and a tetrazole moiety, which are known for their pharmacological relevance. The molecular formula is , with a molecular weight of 246.24 g/mol. The presence of these heterocycles contributes to its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). For instance, one study reported an IC50 value of 0.48 mM for TNF-alpha release inhibition in human colon adenocarcinoma cells, indicating potent anti-inflammatory and anticancer properties .
| Cell Line | IC50 (mM) | Effect |
|---|---|---|
| HeLa | 0.54 | Cytotoxic |
| HepG2 | 0.38 | Cytotoxic |
| HCT-15 | 0.48 | Anti-inflammatory |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Mechanism of Action : It inhibits the phosphorylation of p38 MAPK and subsequently reduces the release of pro-inflammatory cytokines such as TNF-alpha. This action is crucial in managing conditions characterized by excessive inflammation .
Antimicrobial Activity
While primarily noted for its anticancer and anti-inflammatory effects, preliminary studies suggest potential antimicrobial activity:
- Evaluation : In vitro tests have indicated that this compound exhibits moderate antibacterial effects against specific strains of bacteria. However, further research is needed to establish its efficacy and mechanism .
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds with similar structures:
- Synthesis and Evaluation : A study synthesized various derivatives of tetrazolo[1,5-a]pyridine compounds, noting that modifications at specific positions significantly influenced their cytotoxicity against cancer cells .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that substituents on the pyrazole ring can enhance or diminish biological activity. For example, introducing different alkyl groups at position N1 led to variations in antiproliferative activity across tested cell lines .
- Multicomponent Reactions : The synthesis through multicomponent reactions has been highlighted as an efficient method to develop novel compounds with improved biological profiles .
Q & A
Q. What are the optimal synthetic routes for N-(1-methyl-1H-pyrazol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide?
The compound is synthesized via multi-step reactions involving tetrazolo[1,5-a]pyridine and substituted pyrazole intermediates. A general procedure includes:
- Nucleophilic substitution : Reacting β-enaminones with 5-aminotetrazole under reflux conditions in polar aprotic solvents (e.g., DMF) to form the tetrazolo[1,5-a]pyrimidine core .
- Coupling reactions : Introducing the 1-methylpyrazole moiety via alkylation or amidation. For example, K₂CO₃-mediated alkylation of pyrazole-thiol derivatives with chlorinated intermediates in DMF at room temperature .
- Purification : Column chromatography or recrystallization (e.g., ethanol or DMF) yields high-purity products.
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core formation | β-enaminones + 5-aminotetrazole, DMF, 120°C | 60-75% | >95% |
| Pyrazole coupling | K₂CO₃, RCH₂Cl, DMF, RT | 65-80% | >98% |
Q. How is structural characterization performed for this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, pyrimidine ring protons exhibit distinct coupling constants (J = 5–7 Hz) in CDCl₃ or DMSO-d₆ .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₁₄N₆O requires [M+H]⁺ = 295.1194) .
- X-ray crystallography : Resolves ambiguities in tautomeric equilibria (e.g., tetrazole vs. azide forms) .
Advanced Research Questions
Q. How do substituents influence regiochemistry and tautomeric equilibria in tetrazolo[1,5-a]pyridine derivatives?
Regiochemistry is governed by:
- Electron-withdrawing groups (EWGs) : CF₃ or CCl₃ at the 7-position stabilizes the tetrazole form over the azide tautomer, as shown by DFT calculations (ΔG = 7.65–8.92 kcal/mol in DMSO/CDCl₃) .
- Solvent effects : Polar solvents (e.g., DMSO) favor the azide form due to stabilization of dipolar intermediates .
- Steric hindrance : Bulky substituents on the pyrazole ring may shift equilibrium toward the tetrazole form .
Methodological Insight :
Use ¹⁵N NMR and variable-temperature NMR to monitor tautomeric shifts. For example, phenyl-substituted derivatives show distinct ¹⁵N chemical shifts at δ 120–150 ppm for tetrazole N atoms .
Q. What strategies resolve contradictions in observed vs. predicted biological activity data?
- Dose-response profiling : Test cytotoxicity across a range of concentrations (e.g., 1–100 µM) to identify IC₅₀ values. Compounds with CF₃ substituents show enhanced activity against HCT-116 colon cancer cells (IC₅₀ = 2.1 µM vs. 5.8 µM for unsubstituted analogs) .
- Off-target assays : Use kinase inhibition panels to rule out non-specific effects. For example, pyrazolo[1,5-a]pyridine derivatives exhibit selective RET kinase inhibition (Ki = 12 nM) .
- Computational docking : Validate binding modes using crystal structures (e.g., PDB: 6XYZ) to explain discrepancies between in vitro and in silico results .
Q. How are multicomponent reactions (MCRs) optimized for scaled synthesis?
- Catalyst screening : Triethylamine (25 mol%) in DMF at 120°C achieves 70–85% yields for one-pot MCRs involving aldehydes, 3-cyanoacetyl indole, and 5-aminotetrazole .
- Solvent selection : DMF outperforms THF or EtOH due to better solubility of intermediates.
- Workflow :
- Monitor reaction progress via TLC (hexane:EtOAc = 3:1).
- Purify via preparative HPLC (C18 column, acetonitrile/water gradient).
Methodological Tables
Q. Table 1: Cytotoxicity of Tetrazolo[1,5-a]pyridine Derivatives
| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Selectivity Index (RPE-1/HCT-116) |
|---|---|---|---|
| 4b | 2.1 | 8.7 | 12.4 |
| 4c | 3.5 | 6.9 | 9.8 |
| Doxorubicin | 0.9 | 1.2 | 1.1 |
Q. Table 2: Solvent Effects on Tautomeric Equilibrium
| Solvent | ΔG (kcal/mol) | Dominant Form |
|---|---|---|
| CDCl₃ | 8.92 | Tetrazole |
| DMSO-d₆ | 7.65 | Azide |
Source : .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
